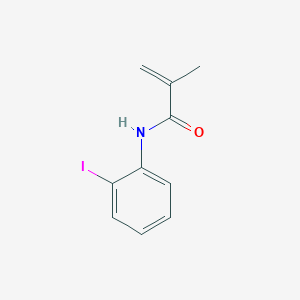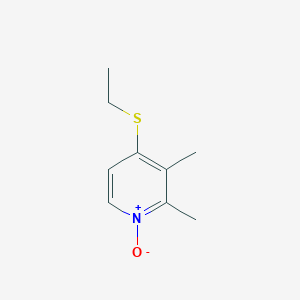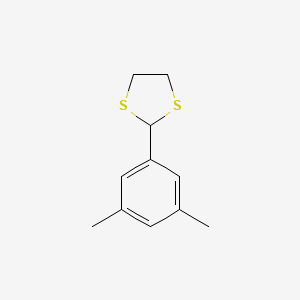![molecular formula C17H19NO6S B14316882 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate CAS No. 112095-99-5](/img/no-structure.png)
1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinium core with a phenyl group substituted with an oxoethoxy moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate typically involves multiple steps, starting with the preparation of the pyridinium core. The key steps include:
Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with methyl iodide under basic conditions to form 1-methylpyridinium iodide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Heck reaction, where the pyridinium iodide reacts with a phenyl halide in the presence of a palladium catalyst.
Addition of the Oxoethoxy Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, where nucleophiles like amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in a polar solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyridinium derivatives.
Applications De Recherche Scientifique
1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-{2-[4-(2-hydroxyethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate: Similar structure but with a hydroxyethoxy group instead of an oxoethoxy group.
1-Methyl-4-{2-[4-(2-methoxyethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate: Contains a methoxyethoxy group, offering different chemical properties.
Propriétés
| 112095-99-5 | |
Formule moléculaire |
C17H19NO6S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenoxy]acetaldehyde;methyl sulfate |
InChI |
InChI=1S/C16H16NO2.CH4O4S/c1-17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)19-13-12-18;1-5-6(2,3)4/h2-12H,13H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
IAKUHSFRSVJNAN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC=O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
